

A Comparative Guide to Silicon Consumption in NiSi and TiSi₂ Silicidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of silicon consumption and other critical performance metrics between nickel silicide (NiSi) and titanium silicide (TiSi₂). The information presented is supported by experimental data to assist researchers in selecting the appropriate silicide for their specific applications in microelectronics and other fields where precise silicon consumption is a critical factor.

Data Presentation: Quantitative Comparison of NiSi and TiSi₂

The following table summarizes the key quantitative differences between NiSi and TiSi₂, including silicon consumption, sheet resistance, and formation temperatures.

Property	NiSi	TiSi ₂ (C54 Phase)	TiSi ₂ (C49 Phase)
Silicon Consumed per nm of Metal	1.83 nm[1]	2.27 nm[1]	2.27 nm[1]
Resulting Silicide per nm of Metal	2.34 nm[1]	2.51 nm[1]	2.51 nm[1]
Thin Film Resistivity ($\mu\Omega\cdot\text{cm}$)	14-20[1]	13-16[1]	60-70[1]
Sintering/Formation Temperature (°C)	400-600[1]	700-900[1]	500-700[1]
Thermal Stability on Si (°C)	~650[1]	~900[1]	Transforms to C54

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Silicide Formation: Rapid Thermal Annealing (RTA)

Rapid Thermal Annealing is a standard technique used to form thin films of metal silicides.

- Substrate Preparation: Begin with a clean silicon substrate. A standard cleaning procedure involves a piranha etch (a 3:1 mixture of sulfuric acid and hydrogen peroxide) followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.
- Metal Deposition: Deposit a thin film of either nickel or titanium onto the silicon substrate. This is typically done using physical vapor deposition (PVD) techniques such as sputtering or electron beam evaporation in a high-vacuum chamber to minimize contamination.
- Annealing: Place the substrate in a rapid thermal annealing (RTA) chamber.
 - For NiSi formation: A single-step anneal is typically performed at a temperature between 400°C and 600°C in a nitrogen (N₂) ambient for 30 to 60 seconds.[1]

- For TiSi₂ formation: A two-step annealing process is generally required. The first anneal is performed at a lower temperature (around 600-700°C) to form the high-resistivity C49 phase. After selectively etching the unreacted metal, a second, higher-temperature anneal (750-850°C) is performed to transform the C49 phase into the low-resistivity C54 phase.[2]

Measurement of Silicon Consumption

The amount of silicon consumed during the silicidation process can be accurately measured using techniques such as cross-sectional Transmission Electron Microscopy (TEM) and Rutherford Backscattering Spectrometry (RBS).

1. Cross-Sectional Transmission Electron Microscopy (TEM)

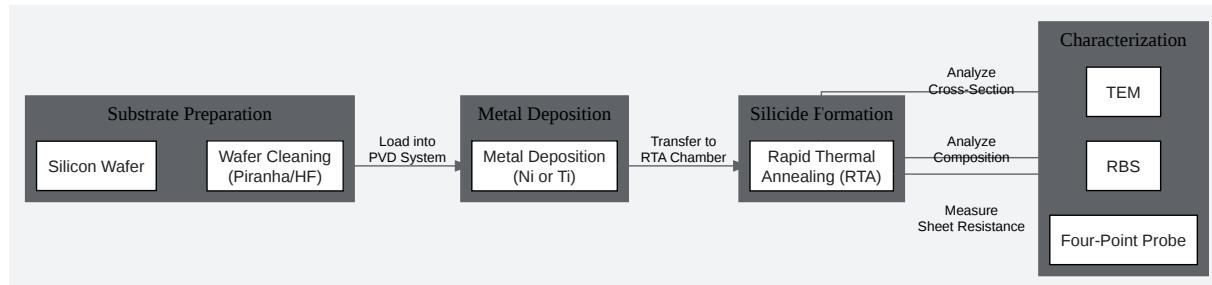
- Sample Preparation:
 - Cleave the silicided wafer into smaller pieces.
 - Glue two pieces face-to-face using an epoxy.
 - Mechanically grind and polish the cross-section to a thickness of a few tens of micrometers.
 - Use a dimple grinder to further thin the center of the sample.
 - Perform final thinning to electron transparency (typically <100 nm) using an ion mill.
- Imaging and Analysis:
 - Obtain high-resolution cross-sectional images of the silicide/silicon interface using a TEM.
 - Measure the thickness of the formed silicide layer and the depth of the consumed silicon layer directly from the calibrated TEM images.

2. Rutherford Backscattering Spectrometry (RBS)

- Experimental Setup:

- A monoenergetic beam of high-energy ions (typically 2-3 MeV He⁺) is directed onto the sample in a vacuum chamber.
- An energy detector is positioned to collect the ions that are backscattered from the sample.

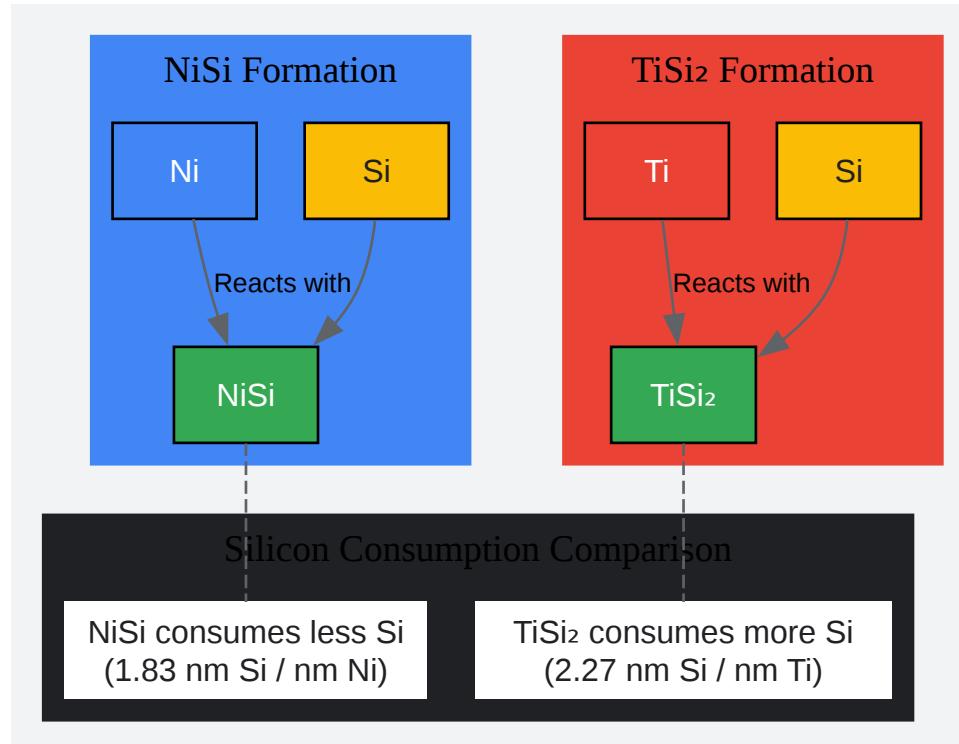
- Data Acquisition and Analysis:
 - The energy of the backscattered ions is dependent on the mass of the target atoms and the depth at which the scattering event occurs.
 - The resulting energy spectrum provides a depth profile of the elemental composition of the thin film.
 - By analyzing the width and area of the peaks corresponding to the metal and silicon in the silicide layer, the thickness of the silicide and the amount of consumed silicon can be precisely quantified.


Sheet Resistance Measurement: Four-Point Probe

The sheet resistance of the silicide thin films is a critical parameter for electronic applications and is commonly measured using a four-point probe.

- Probe Configuration: A linear four-point probe head with equally spaced tungsten carbide needles is used.
- Measurement Procedure:
 - A constant current is passed through the two outer probes.
 - The voltage difference between the two inner probes is measured.
- Calculation: The sheet resistance (Rs) is calculated using the formula: $Rs = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$ where V is the measured voltage and I is the applied current. Correction factors may be needed depending on the sample geometry and thickness.

Mandatory Visualizations


Silicidation Process Flow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for silicidation formation and characterization.

Comparison of Silicidation Reactions

[Click to download full resolution via product page](#)

Caption: Comparison of NiSi and TiSi₂ formation and silicon consumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.stanford.edu [web.stanford.edu]
- 2. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- To cite this document: BenchChem. [A Comparative Guide to Silicon Consumption in NiSi and TiSi₂ Silicidation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084514#silicon-consumption-comparison-between-nisi-and-tisi2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com